![molecular formula C11H14ClN B2662976 1-苯基-3-氮杂双环[3.1.0]己烷 CAS No. 66505-14-4](/img/structure/B2662976.png)

1-苯基-3-氮杂双环[3.1.0]己烷

描述

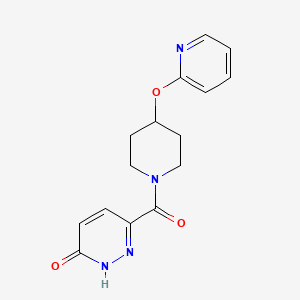

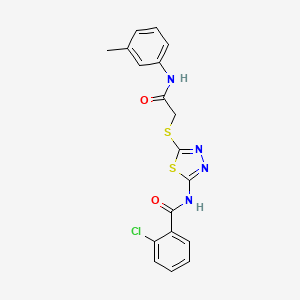

1-Phenyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 67644-21-7 . It has a molecular weight of 159.23 and its IUPAC name is 1-phenyl-3-azabicyclo[3.1.0]hexane . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane involves several steps. A series of 1-phenyl-3-azabicyclo[3.1.0]hexanes were synthesized as more conformationally restricted prototypical σ ligands 3-phenylpiperidines . The effective formation of 1-azabicyclo[3.1.0]hexane was established by treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is also presented .Molecular Structure Analysis

The InChI code for 1-Phenyl-3-azabicyclo[3.1.0]hexane is 1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reaction of 1-Phenyl-3-azabicyclo[3.1.0]hexane occurs via a rational reaction pathway based on intermolecular Br···Li+ coordination (SN2 process) . The compound shows moderate to high affinity for both σ1 and σ2 receptors .Physical And Chemical Properties Analysis

1-Phenyl-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . It is stored in a dark place, sealed in dry, at 2-8°C .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Phenyl-3-azabicyclo[3.1.0]hexane:

Pharmaceuticals and Drug Design

1-Phenyl-3-azabicyclo[3.1.0]hexane is a valuable scaffold in drug design due to its unique bicyclic structure. It is used in the development of various therapeutic agents, including analgesics, antidepressants, and antipsychotics. The compound’s ability to interact with multiple biological targets makes it a versatile building block in medicinal chemistry .

Neurotransmitter Reuptake Inhibitors

This compound has shown potential as a reuptake inhibitor for neurotransmitters such as serotonin, norepinephrine, and dopamine. These properties are crucial in the treatment of neurological disorders like depression, anxiety, and ADHD. For instance, derivatives of this compound are being explored for their efficacy in managing these conditions .

Antiviral Agents

1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives have been investigated for their antiviral properties. They are particularly effective against viruses like hepatitis C and HIV. These compounds act by inhibiting viral proteases, which are essential for viral replication .

Antitumor Agents

Research has shown that derivatives of 1-Phenyl-3-azabicyclo[3.1.0]hexane possess cytotoxic properties, making them promising candidates for anticancer drugs. These compounds can induce apoptosis in cancer cells and inhibit tumor growth, offering potential for new cancer therapies .

Synthetic Intermediates

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable starting material in organic synthesis. This application is particularly important in the development of new pharmaceuticals and agrochemicals .

Catalysis

1-Phenyl-3-azabicyclo[3.1.0]hexane is used in catalytic processes, including asymmetric synthesis. Its structure enables it to act as a chiral ligand, facilitating the production of enantiomerically pure compounds. This is crucial in the pharmaceutical industry, where the chirality of a drug can significantly impact its efficacy and safety .

Material Science

In material science, this compound is explored for its potential in creating novel materials with unique properties. Its rigid bicyclic structure can impart stability and specific mechanical properties to polymers and other materials, making it useful in developing advanced materials for various applications .

Biological Research

The compound is also used as a tool in biological research to study the mechanisms of various biological processes. Its ability to interact with different biological targets makes it a useful probe in biochemical and pharmacological studies .

作用机制

The σ1 subtype exhibits high affinity for (+)-benzomorphans such as (+)-pentazocine and (+)-N-allylnormetazocine (SKF-10,047) and a reduced affinity for the respective (–)-enantiomers . The σ2 subtype showed low affinity for (+)-pentazocine and (+)-SKF-10,047 and (–)-isomers did not differentiate between the two sites .

安全和危害

未来方向

The future directions for the study of 1-Phenyl-3-azabicyclo[3.1.0]hexane could involve the development of new σ ligands . Selective σ1 and σ2 ligands with agonist or antagonist properties might be potential drugs for clinical treatment of memory and learning disorders, psychoses, cocaine abuse, dyskinesia induced by classical antipsychotic therapy, and cancer .

属性

IUPAC Name |

1-phenyl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXPTPHIWQWOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-azabicyclo[3.1.0]hexane | |

CAS RN |

66505-14-4 | |

| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the structure of 1-phenyl-3-azabicyclo[3.1.0]hexane influence its affinity for sigma receptors?

A1: Research suggests that the rigid structure of 1-phenyl-3-azabicyclo[3.1.0]hexane, compared to the more flexible 3-phenylpiperidines, does not negatively impact its affinity for sigma receptors. In fact, many derivatives display moderate to high affinity for both σ1 and σ2 subtypes []. Interestingly, the stereochemistry at the C-1 carbon significantly influences receptor selectivity, with dextrorotatory isomers exhibiting higher affinity for σ1 receptors, mirroring the binding preferences observed in 3-phenylpiperidines [].

Q2: What makes certain 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives particularly interesting as potential aromatase inhibitors?

A2: Studies have shown that introducing substituents to the azabicyclo[3.1.0]hexane-2,4-dione ring can significantly enhance the inhibitory potency towards aromatase. For instance, analogues like 1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione and 1-(4-aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit up to 100-fold greater aromatase inhibition compared to aminoglutethimide, a known inhibitor []. This highlights the importance of specific structural modifications in optimizing the inhibitory activity of these compounds.

Q3: Has 1-phenyl-3-azabicyclo[3.1.0]hexane been investigated for its analgesic properties?

A3: Yes, bicifadine, a derivative of 1-phenyl-3-azabicyclo[3.1.0]hexane, has shown promise as a non-opioid analgesic. Preclinical studies revealed its potent analgesic activity, attributed to its activity as an NMDA antagonist and an inhibitor of both norepinephrine and serotonin transporters []. Furthermore, bicifadine demonstrated efficacy in managing postoperative dental pain, postbunionectomy pain, and chronic lower back pain in clinical trials [].

Q4: How does the introduction of specific functional groups affect the biological activity of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A4: The biological activity of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives can be significantly altered by introducing specific functional groups. For example, replacing the piperidine-2,6-dione ring in aminoglutethimide with an unsubstituted azabicyclo[3.1.0]hexane-2,4-dione ring resulted in a compound (1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione) with slightly higher aromatase inhibition but no activity towards the cholesterol side chain cleavage enzyme []. Further modifications to the para-amino group, such as alkylation, replacement with hydrogen, or substitution with methyl, aldehyde, or secondary alcohol groups, led to a complete loss of activity against both enzymes []. This underscores the importance of structure-activity relationship studies in optimizing the desired biological activity of these compounds.

Q5: What is the stereoselective synthesis pathway for generating specific isomers of 2-substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes?

A5: Both cis and trans isomers of 2-methyl-1-phenyl-3-azabicyclo[3.1.0]hexanes and 1,2-diphenyl-3-azabicyclo[3.1.0]hexanes have been successfully synthesized using 2-oxo-1-phenyl-3-azabicyclo[3.1.0]hexane as a starting material [, ]. This approach allows for the controlled introduction of substituents at the 2-position, leading to the desired stereoisomers. The relative stereochemistry of the synthesized compounds was then determined using nuclear magnetic resonance spectroscopy and molecular modeling techniques [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

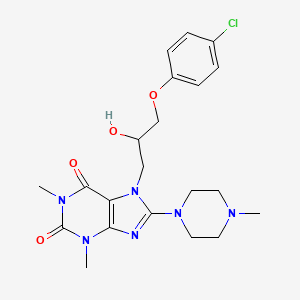

![1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2662895.png)

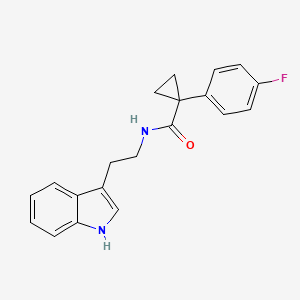

![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)

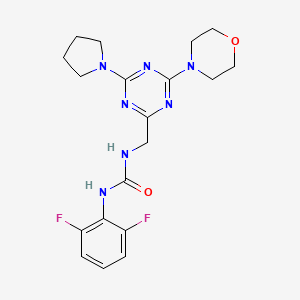

![N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2662899.png)

![5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2662900.png)

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)

![2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662907.png)

![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)

![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)